3-bromo-N-(cyanomethyl)-2-methylbenzamide chemical properties
3-bromo-N-(cyanomethyl)-2-methylbenzamide chemical properties
An In-Depth Technical Guide to the Chemical Properties and Synthesis of 3-bromo-N-(cyanomethyl)-2-methylbenzamide
For the Attention of: Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the chemical properties, a plausible synthetic route, and the predicted characteristics of the novel compound, 3-bromo-N-(cyanomethyl)-2-methylbenzamide. Due to the limited availability of direct experimental data for this specific molecule, this document synthesizes information from established chemical principles and data from structurally related analogues and precursors. The guide is intended to serve as a foundational resource for researchers interested in the synthesis and potential applications of this and similar substituted benzamides.
Introduction
Substituted benzamides are a class of organic compounds with significant importance in medicinal chemistry and materials science. The introduction of various functional groups onto the benzamide scaffold allows for the fine-tuning of their chemical and biological properties. This guide focuses on 3-bromo-N-(cyanomethyl)-2-methylbenzamide, a molecule featuring a brominated and methylated phenyl ring, an amide linkage, and a cyanomethyl group. These functionalities suggest potential for a range of chemical transformations and biological activities.
Predicted Chemical Identity and Properties
A definitive CAS number for 3-bromo-N-(cyanomethyl)-2-methylbenzamide is not publicly available, suggesting its status as a novel or non-commercial research chemical. However, its fundamental properties can be predicted based on its structure.
| Property | Predicted Value |
| Molecular Formula | C10H9BrN2O |
| Molecular Weight | 253.10 g/mol |
| IUPAC Name | 3-bromo-N-(cyanomethyl)-2-methylbenzamide |
| Appearance | Likely a white to off-white solid at room temperature |
Structural Diagram:
Caption: Chemical structure of 3-bromo-N-(cyanomethyl)-2-methylbenzamide.
Proposed Synthesis Pathway
A logical and efficient synthesis of 3-bromo-N-(cyanomethyl)-2-methylbenzamide would proceed via the amidation of 3-bromo-2-methylbenzoic acid with aminoacetonitrile. This two-step process involves the activation of the carboxylic acid followed by nucleophilic substitution.
Starting Material: 3-bromo-2-methylbenzoic acid
The precursor, 3-bromo-2-methylbenzoic acid, is a commercially available compound.
| Property | Value | Source |
| CAS Number | 76006-33-2 | [1][2] |
| Molecular Formula | C8H7BrO2 | [2][3] |
| Molecular Weight | 215.04 g/mol | [2][3] |
| Melting Point | 152-156 °C | [1] |
| Boiling Point | 316.1 °C at 760 mmHg | [1] |
| Appearance | White to orange or brown powder | [1] |
Synthetic Workflow
The proposed synthesis involves two key stages:
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Activation of the Carboxylic Acid: Conversion of 3-bromo-2-methylbenzoic acid to its more reactive acid chloride derivative using thionyl chloride (SOCl2). This is a standard and high-yielding method for preparing amides from carboxylic acids.[4][5]
-
Amide Bond Formation: Reaction of the in-situ generated 3-bromo-2-methylbenzoyl chloride with aminoacetonitrile. A non-nucleophilic base, such as triethylamine or pyridine, is typically used to neutralize the HCl byproduct.[6]
Caption: Proposed two-step synthesis of the target compound.
Experimental Protocol
Step 1: Synthesis of 3-bromo-2-methylbenzoyl chloride
-
To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 3-bromo-2-methylbenzoic acid (1.0 eq).
-
Add thionyl chloride (SOCl2, 2.0-3.0 eq) dropwise at room temperature under an inert atmosphere (e.g., nitrogen or argon).
-
Heat the reaction mixture to reflux (approximately 80 °C) for 2-3 hours. The reaction progress can be monitored by the cessation of gas (HCl and SO2) evolution.
-
After the reaction is complete, remove the excess thionyl chloride by distillation under reduced pressure. The resulting crude 3-bromo-2-methylbenzoyl chloride is typically used in the next step without further purification.
Step 2: Synthesis of 3-bromo-N-(cyanomethyl)-2-methylbenzamide
-
Dissolve aminoacetonitrile hydrochloride (1.0 eq) and triethylamine (2.2 eq) in a suitable aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF) in a round-bottom flask under an inert atmosphere. Stir the mixture at 0 °C for 15-20 minutes.
-
Dissolve the crude 3-bromo-2-methylbenzoyl chloride from Step 1 in the same solvent and add it dropwise to the aminoacetonitrile solution at 0 °C.
-
Allow the reaction mixture to slowly warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, wash the reaction mixture sequentially with a dilute acid solution (e.g., 1M HCl), a saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by recrystallization or column chromatography on silica gel to yield the final product.
Predicted Spectroscopic Data
The structural features of 3-bromo-N-(cyanomethyl)-2-methylbenzamide allow for the prediction of its key spectroscopic signatures.
1H NMR Spectroscopy
-
Aromatic Protons (Ar-H): Three protons on the phenyl ring are expected to appear in the aromatic region (δ 7.0-8.0 ppm) as a complex multiplet or as distinct doublets and triplets, depending on the coupling constants.
-
Amide Proton (N-H): A broad singlet is expected in the region of δ 8.0-9.0 ppm.
-
Methylene Protons (CH2): A doublet is expected around δ 4.0-4.5 ppm, coupled to the amide proton.
-
Methyl Protons (CH3): A singlet is expected around δ 2.3-2.6 ppm.
13C NMR Spectroscopy
-
Carbonyl Carbon (C=O): A signal is expected in the range of δ 165-170 ppm.
-
Nitrile Carbon (C≡N): A signal is expected around δ 115-120 ppm.
-
Aromatic Carbons (Ar-C): Six distinct signals are expected in the aromatic region (δ 120-140 ppm).
-
Methylene Carbon (CH2): A signal is expected around δ 30-40 ppm.
-
Methyl Carbon (CH3): A signal is expected around δ 15-20 ppm.
Infrared (IR) Spectroscopy
-
N-H Stretch: A sharp to moderately broad absorption band is expected around 3300 cm-1.
-
C-H Stretch (Aromatic and Aliphatic): Bands are expected in the 2850-3100 cm-1 region.
-
C≡N Stretch (Nitrile): A sharp, medium-intensity absorption is expected around 2240-2260 cm-1.[7]
-
C=O Stretch (Amide I): A strong, sharp absorption band is expected around 1650-1680 cm-1.[7]
-
N-H Bend (Amide II): A medium-intensity band is expected around 1550 cm-1.
Reactivity and Stability
The reactivity of 3-bromo-N-(cyanomethyl)-2-methylbenzamide is governed by its constituent functional groups.
-
Amide Group: The amide bond is generally stable but can be hydrolyzed to the parent carboxylic acid and aminoacetonitrile under strong acidic or basic conditions with heating.[8][9]
-
Nitrile Group: The nitrile group can undergo hydrolysis to a carboxylic acid or reduction to a primary amine. It can also participate in cycloaddition reactions.
-
Aryl Bromide: The bromine atom on the aromatic ring can be displaced via nucleophilic aromatic substitution under harsh conditions or, more commonly, can participate in metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig), making it a valuable synthetic handle for further molecular elaboration.
-
Storage: The compound is expected to be stable under standard laboratory conditions (cool, dry, and dark).
Safety and Handling
A specific Material Safety Data Sheet (MSDS) for 3-bromo-N-(cyanomethyl)-2-methylbenzamide is not available. Therefore, a precautionary approach based on the hazards of its precursors and analogous compounds is essential.
-
General Hazards: Similar benzamide derivatives are known to cause skin and eye irritation.[10] Inhalation of dust or vapors may cause respiratory tract irritation.
-
Handling Precautions:
-
Handle in a well-ventilated area, preferably in a fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Avoid inhalation of dust and contact with skin and eyes.
-
Wash hands thoroughly after handling.
-
Potential Applications
While the specific applications of this compound are not documented, its structural motifs suggest potential utility in several areas of research and development:
-
Medicinal Chemistry: As a building block for the synthesis of more complex molecules with potential biological activity. The benzamide core is present in numerous approved drugs.
-
Agrochemicals: Substituted benzamides are also found in various pesticides and herbicides.
-
Materials Science: The aromatic and polar functional groups could be of interest in the development of novel organic materials.
Conclusion
This technical guide provides a detailed, albeit predictive, overview of the chemical properties, synthesis, and potential characteristics of 3-bromo-N-(cyanomethyl)-2-methylbenzamide. By leveraging data from its precursors and structurally similar compounds, a robust foundational understanding of this novel molecule has been established. This information is intended to facilitate further research and exploration into the chemistry and potential applications of this and related compounds.
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